3-bromo-N-cyclobutyl-5-methoxyaniline
Description
3-Bromo-N-cyclobutyl-5-methoxyaniline is a substituted aniline derivative characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₄BrNO, with a calculated molecular weight of 256.14 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, while the N-cyclobutyl substituent introduces steric strain due to the four-membered ring. This unique combination influences its physicochemical properties and reactivity, making it relevant in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-8(12)5-10(7-11)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCZDNCOIZMIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclobutyl-5-methoxyaniline typically involves the bromination of N-cyclobutyl-5-methoxyaniline. This can be achieved using brominating agents such as bromine (Br2) in the presence of a suitable catalyst or solvent. The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-cyclobutyl-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the bromine or methoxy positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines or other reduced forms.
Substitution Products: Derivatives with different substituents at the bromine or methoxy positions.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Bromo-N-cyclobutyl-5-methoxyaniline serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex chemical entities, facilitating the synthesis of pharmaceuticals and agrochemicals. The bromine atom provides a site for further functionalization, enabling the introduction of various substituents through nucleophilic substitution reactions.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, base (e.g., NaOH) | Alkylated aniline derivatives |
| Coupling Reactions | Aryl halides, Pd-catalyst | Biaryl compounds |
| Reduction | LiAlH4 or H2/Pd-C catalyst | Amines from nitro precursors |
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated for its potential therapeutic applications. Its structural features suggest possible activity against various diseases, including cancer and infectious diseases. The methoxy group enhances lipophilicity, which may improve bioavailability.
Case Study: Anticancer Activity
A study examined the anticancer properties of derivatives based on this compound. The derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound for drug development.
Material Science
Polymer Synthesis
In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its reactivity allows it to be incorporated into polymer backbones, leading to materials with tailored properties for specific applications.
Table 2: Applications in Material Science
| Application Area | Description |
|---|---|
| Conductive Polymers | Used as a dopant to enhance conductivity |
| Coatings | Provides protective and functional coatings |
| Composite Materials | Enhances mechanical properties |
Biological Studies
Reagent for Modifying Biomolecules
this compound can act as a reagent in biological studies to modify biomolecules. Its electrophilic nature allows it to form covalent bonds with nucleophiles found in proteins and nucleic acids, facilitating studies on protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism by which 3-Bromo-N-cyclobutyl-5-methoxyaniline exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Substituent Effects
- N-Cyclobutyl vs. NH₂ (3-Bromo-5-methoxyaniline): The replacement of the amine hydrogen with a cyclobutyl group significantly increases steric bulk and lipophilicity. This substitution reduces solubility in polar solvents but enhances membrane permeability, a critical factor in drug design.
- Bromine vs. Hydrogen (N-Cyclobutyl-5-methoxyaniline): The bromine atom in the target compound introduces electron-withdrawing effects, directing electrophilic substitution reactions to specific positions (e.g., para to the methoxy group). Its absence in the non-brominated analog reduces halogen bonding capabilities, which are often exploited in drug-receptor interactions.
- Cyclobutyl vs. However, the methyl analog’s smaller size improves solubility and synthetic accessibility.
Physicochemical and Reactivity Trends
- Lipophilicity:
The cyclobutyl group increases logP values compared to NH₂ or methyl substituents, favoring partitioning into lipid membranes. - Thermal Stability:
Strained cyclobutyl derivatives may exhibit lower thermal stability due to ring-opening tendencies under elevated temperatures. - Reactivity in Cross-Coupling Reactions:
The bromine atom facilitates Suzuki or Buchwald-Hartwig couplings, but steric hindrance from the cyclobutyl group could reduce reaction yields compared to less hindered analogs.
Research Findings and Limitations
- Synthetic Challenges: Introducing the N-cyclobutyl group requires specialized alkylation conditions, such as Mitsunobu reactions or reductive amination with cyclobutanone.
- Experimental Data Gaps: Limited published studies on the target compound necessitate extrapolation from structural analogs. Further spectroscopic (NMR, XRD) and thermodynamic (DSC) analyses are needed for precise comparisons.
Biological Activity
3-Bromo-N-cyclobutyl-5-methoxyaniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHBrNO
- Molecular Weight : 257.14 g/mol
- CAS Number : [B7973755]
The presence of a bromine atom, a methoxy group, and a cyclobutyl substituent on the aniline ring contributes to its unique chemical properties and biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it can interact with kinases or other target proteins, modulating their activity.
- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to cancer proliferation or inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains and fungi.
Biological Activity Overview
Research has indicated diverse biological activities for this compound, which can be summarized as follows:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against various pathogens, showing significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Anticancer Research :
In vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Inflammation Model :
A murine model was used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
